molecular formula C9H6BrF2N B6274417 7-bromo-1-(difluoromethyl)-1H-indole CAS No. 2141160-56-5

7-bromo-1-(difluoromethyl)-1H-indole

Cat. No.: B6274417
CAS No.: 2141160-56-5
M. Wt: 246.05 g/mol
InChI Key: YBXRPJKCXVBFIU-UHFFFAOYSA-N
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Description

7-Bromo-1-(difluoromethyl)-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 7 and a difluoromethyl (-CF₂H) group at position 1 of the indole scaffold. This compound’s molecular formula is C₉H₆BrF₂N, with a molecular weight of 245.03 g/mol. The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the difluoromethyl group improves metabolic stability and lipophilicity, traits critical in pharmaceutical and agrochemical applications .

Properties

CAS No.

2141160-56-5

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

7-bromo-1-(difluoromethyl)indole

InChI

InChI=1S/C9H6BrF2N/c10-7-3-1-2-6-4-5-13(8(6)7)9(11)12/h1-5,9H

InChI Key

YBXRPJKCXVBFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N(C=C2)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of 1-(difluoromethyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form various oxindole derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Major Products Formed

    Substitution Reactions: Products include 7-amino-1-(difluoromethyl)-1H-indole, 7-thio-1-(difluoromethyl)-1H-indole, and 7-alkoxy-1-(difluoromethyl)-1H-indole.

    Oxidation Reactions: Products include 7-bromo-1-(difluoromethyl)oxindole.

    Reduction Reactions: Products include 7-bromo-1-methyl-1H-indole.

Scientific Research Applications

7-Bromo-1-(difluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-bromo-1-(difluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-bromo-1-(difluoromethyl)-1H-indole with key structural analogs, highlighting substituent effects, synthetic methods, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method References
This compound 7-Br, 1-CF₂H 245.03 Pharmaceutical intermediate, agrochemical Likely electrophilic substitution -
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile 7-Br, 1-Me, 2-Ph, 3-CN 311.18 Protein kinase inhibitor Electrophilic substitution (NCTS)
1-Allyl-7-bromo-1H-indole 7-Br, 1-CH₂CHCH₂ 236.11 Biosignal in bacterial oxidative stress Alkylation of indole
7-Chloro-3-(difluoromethyl)-1H-indole 7-Cl, 3-CF₂H 201.60 Agrochemicals, material science Fluorination of indole precursors
7-Bromo-4-fluoro-1H-indole 7-Br, 4-F 214.03 Research intermediate Halogenation
5-Bromo-7-chloro-1H-indole 5-Br, 7-Cl 230.49 Heterocyclic building block Multi-step halogenation

Key Comparative Insights:

Substituent Position and Electronic Effects: The 7-bromo substituent in the target compound enhances reactivity for cross-coupling, unlike 5-bromo analogs (e.g., 5-Bromo-7-chloro-1H-indole), which are less reactive at the indole’s 7-position . The 1-difluoromethyl group increases metabolic stability compared to non-fluorinated analogs (e.g., 1-Allyl-7-bromo-1H-indole), where allyl groups may confer lower oxidative resistance .

Fluorine Impact :

  • Difluoromethyl groups (e.g., in 7-Chloro-3-(difluoromethyl)-1H-indole) improve lipophilicity and bioavailability, critical for drug design, whereas methyl or allyl groups lack these advantages .

Synthetic Complexity: Introducing multiple halogens (e.g., 7-Bromo-4-fluoro-1H-indole) requires precise halogenation steps, increasing synthetic difficulty compared to mono-halogenated derivatives .

Applications :

  • Pharmaceuticals : The target compound’s difluoromethyl group aligns with trends in kinase inhibitor design (e.g., 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile) .
  • Agrochemicals : Difluoromethyl-substituted indoles (e.g., 7-Chloro-3-(difluoromethyl)-1H-indole) are prioritized for their environmental stability .

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